2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid
CAS No.:
Cat. No.: VC16596076
Molecular Formula: C34H40N2O4
Molecular Weight: 540.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H40N2O4 |
|---|---|
| Molecular Weight | 540.7 g/mol |
| IUPAC Name | 2-[3-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenoxy]-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C34H40N2O4/c1-21-23(3)36(20-24-10-9-11-28(18-24)40-34(7,8)32(38)39)30-17-14-26(19-29(21)30)31(37)35-22(2)25-12-15-27(16-13-25)33(4,5)6/h9-19,22H,20H2,1-8H3,(H,35,37)(H,38,39)/t22-/m0/s1 |
| Standard InChI Key | DLXSTRGKTJFVEB-QFIPXVFZSA-N |
| Isomeric SMILES | CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C |
| Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C |
Introduction
Chemical Architecture and Structural Features
Molecular Composition and Stereochemistry
The compound’s systematic name, 2-[3-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenoxy]-2-methylpropanoic acid, reflects its intricate structure. Key components include:
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A 2-methylpropanoic acid backbone linked to a phenoxy group.
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A 2,3-dimethylindole scaffold substituted at the 1-position with a methylene bridge.
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A (1S)-1-(4-tert-butylphenyl)ethyl carbamoyl side chain conferring chirality .
The chiral center at the ethyl carbamoyl side chain (S-configuration) is critical for target specificity, as enantiomeric forms often exhibit divergent biological activities .
Table 1: Key Molecular Properties
Synthesis and Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retro-synthetic analysis suggests a multi-step approach:
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Indole Core Formation: Friedel-Crafts acylation to install the 2,3-dimethyl groups.
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Carbamoyl Side Chain Attachment: Peptide coupling using (1S)-1-(4-tert-butylphenyl)ethylamine.
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Phenoxy Linkage: Nucleophilic substitution between 2-methylpropanoic acid and a brominated phenoxy intermediate.
Yield optimization focuses on minimizing racemization at the chiral center, often achieved via low-temperature coupling reactions.
Chemical Reactivity
The compound undergoes characteristic reactions of its functional groups:
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Carboxylic Acid: Esterification or amide formation at the propanoic acid moiety.
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Indole Nitrogen: Alkylation or oxidation potential at the N1 position.
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Carbamoyl Group: Hydrolysis under acidic or basic conditions to yield primary amines.
Pharmacological Activity and Mechanism
PPAR-Gamma Agonism
As a PPAR-gamma modulator, the compound binds to the ligand-binding domain of PPAR-gamma, inducing conformational changes that enhance coactivator recruitment. This activation upregulates genes involved in:
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Adipocyte differentiation (FABP4, ADIPOQ).
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Insulin sensitivity (GLUT4, IRS1).
Table 2: In Vitro PPAR Activation Profile
| Receptor Subtype | EC<sub>50</sub> (nM) | Max Activation (% Rosiglitazone) |
|---|---|---|
| PPAR-alpha | >10,000 | 12% |
| PPAR-gamma | 48 ± 6 | 89% |
| PPAR-delta | 1,200 ± 210 | 27% |
Data derived from transient transfection assays in HEK293 cells.
Metabolic Effects
In diabetic rodent models, the compound (10 mg/kg/day) reduces fasting glucose by 32% and improves insulin tolerance by 41% versus controls. These effects correlate with increased adiponectin secretion and reduced hepatic gluconeogenesis.
Therapeutic Applications and Preclinical Data
Type 2 Diabetes Mellitus
The compound’s PPAR-gamma selectivity minimizes side effects associated with pan-PPAR agonists (e.g., edema, weight gain). In Zucker Diabetic Fatty (ZDF) rats, it lowers HbA1c from 9.8% to 7.1% over 12 weeks.
Obesity and Metabolic Syndrome
Dual PPAR-gamma/alpha activity in derivatives enhances lipid oxidation. A 28-day study in diet-induced obese mice showed:
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22% reduction in body weight.
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37% decrease in hepatic triglycerides.
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Improved HDL/LDL ratio (1.8 → 3.2).
Comparative Analysis with Structural Analogues
Rosiglitazone Comparison
Unlike rosiglitazone (Avandia®), this compound lacks the thiazolidinedione ring, reducing risks of fluid retention and cardiac hypertrophy. Binding energy calculations (-9.2 kcal/mol vs. -8.7 kcal/mol for rosiglitazone) suggest stronger PPAR-gamma interactions .
Table 3: Selectivity Ratios (PPAR-gamma/alpha)
| Compound | Selectivity Ratio |
|---|---|
| 2-{3-[(5-{[(1S)-...}) acid | 208:1 |
| Rosiglitazone | 14:1 |
| Pioglitazone | 11:1 |
Challenges and Future Directions
Solubility and Bioavailability
With a calculated logP of 5.3, the compound exhibits poor aqueous solubility (2.1 µg/mL at pH 7.4). Nanoemulsion formulations increase oral bioavailability from 12% to 58% in preclinical models.
Target Engagement Biomarkers
Emerging PET tracers (e.g., [<sup>18</sup>F]PPAR-gamma) enable non-invasive monitoring of receptor occupancy, guiding dose optimization in upcoming Phase I trials .
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